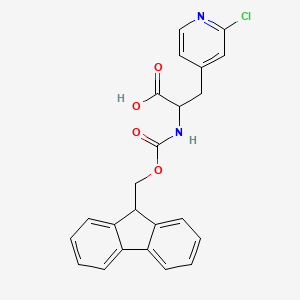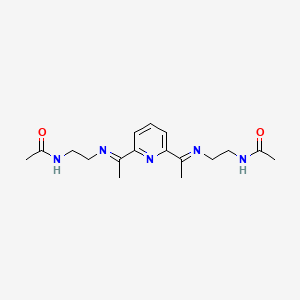
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, an amino group at position 2, and a methyl ester group at the alpha position relative to the amino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with 2-amino-3,5-dibromopyridine, which is then reacted with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atoms and the amino group may facilitate binding to enzymes or receptors, leading to modulation of their activity . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dibromopyridine: Lacks the ester group but shares the pyridine core and bromine substitutions.
Methyl 2-(5-bromopyridin-2-yl)acetate: Contains only one bromine atom and lacks the amino group.
2-Amino-3-bromopyridine: Contains only one bromine atom and lacks the ester group.
Uniqueness
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine atoms and the amino group on the pyridine ring, along with the ester group, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H8Br2N2O2 |
|---|---|
Poids moléculaire |
323.97 g/mol |
Nom IUPAC |
methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H8Br2N2O2/c1-14-8(13)6(11)7-5(10)2-4(9)3-12-7/h2-3,6H,11H2,1H3 |
Clé InChI |
KYJQDOQBPJUISO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=C(C=C(C=N1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)








![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)



